molecular formula C17H16O4 B8630839 Benzhydryl 4-hydroxy-3-oxobutanoate CAS No. 90712-13-3

Benzhydryl 4-hydroxy-3-oxobutanoate

Cat. No.: B8630839
CAS No.: 90712-13-3
M. Wt: 284.31 g/mol
InChI Key: WJQYNGYKLDTKEB-UHFFFAOYSA-N
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Description

Benzhydryl 4-hydroxy-3-oxobutanoate (CAS Number 90712-13-3) is a chemical building block with the molecular formula C17H16O4 and a molecular weight of 284.307 g/mol . This compound is characterized by a 4-hydroxy-3-oxobutanoate (also known as 4-hydroxy-3-ketobutyric acid) backbone esterified with a benzhydryl (diphenylmethyl) group . The benzhydryl moiety is a common feature in medicinal chemistry and pharmaceutical research, often employed to influence the pharmacokinetic properties or receptor binding of a molecule. For instance, benzhydryl groups are found in high-affinity ligands for various biological targets, such as delta-opioid receptor agonists and inhibitors for HIV RNase H . The specific 4-hydroxy-3-oxobutanoate structure suggests its potential utility as a synthetic intermediate. It can be used in the construction of more complex molecular architectures, possibly serving as a precursor in heterocyclic synthesis or in projects requiring a functionalized beta-keto alcohol segment. Literature indicates its synthesis has been reported, demonstrating its role in chemical development . Researchers may value this compound for exploring structure-activity relationships (SAR) in drug discovery or as a key fragment in the synthesis of novel bioactive molecules. This product is intended for research and development purposes in a laboratory setting. This compound is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

CAS No.

90712-13-3

Molecular Formula

C17H16O4

Molecular Weight

284.31 g/mol

IUPAC Name

benzhydryl 4-hydroxy-3-oxobutanoate

InChI

InChI=1S/C17H16O4/c18-12-15(19)11-16(20)21-17(13-7-3-1-4-8-13)14-9-5-2-6-10-14/h1-10,17-18H,11-12H2

InChI Key

WJQYNGYKLDTKEB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)OC(=O)CC(=O)CO

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The following compounds share key structural features with Benzhydryl 4-hydroxy-3-oxobutanoate:

Compound Key Functional Groups Molecular Weight logP Pharmacological Activity
This compound Benzhydryl, 3-oxobutanoate, hydroxyl ~286.3* ~2.5–3.0* Not reported (inferred CB1 affinity)
LDK1229 (Benzhydryl piperazine analog) Benzhydryl, piperazine, cyclohexyl 481.42 2.68† CB1 inverse agonist (Ki = 32 nM)
SR141716A (Rimonabant) Pyrazole, chlorophenyl, piperidine 463.80 3.98‡ CB1 inverse agonist (Ki = 1.8 nM)
Ethyl 3-oxo-4-phenylbutanoate 3-oxobutanoate, phenyl, ethyl ester 206.24 ~2.0§ No reported receptor activity

*Estimated based on structural analogs. †From benzhydryl piperazine data . ‡From literature. §Calculated using Crippen method .

Key Observations:

  • Benzhydryl vs.
  • Hydroxyl vs.
  • Lipophilicity : Benzhydryl derivatives (logP ~2.5–3.0) are less lipophilic than SR141716A (logP ~3.98), which could influence blood-brain barrier penetration .

Pharmacological and Binding Properties

  • CB1 Receptor Affinity : LDK1229, a benzhydryl piperazine analog, exhibits weaker CB1 binding (Ki = 32 nM) than SR141716A (Ki = 1.8 nM) due to suboptimal hydrogen bonding with K3.28192 in the receptor’s inactive state . However, its efficacy in antagonizing basal GTPγS binding matches SR141716A, suggesting functional equivalence despite lower affinity.
  • Derivatization Potential: The piperazine core in LDK1229 allows for two amino group modifications, enabling tailored pharmacokinetic optimization—a flexibility absent in SR141716A’s rigid pyrazole structure .

Physicochemical Properties

  • Solubility: Ethyl 3-oxo-4-phenylbutanoate’s ester group likely increases hydrophobicity compared to the hydroxylated analog, though both are poorly water-soluble (logP >2.0) .
  • Stability: The hydroxyl group in this compound may render it more susceptible to oxidation than ester-protected analogs .

Preparation Methods

Condensation of Benzhydryl Derivatives with β-Dicarbonyl Compounds

The most widely reported method for synthesizing benzhydryl 4-hydroxy-3-oxobutanoate involves the condensation of benzhydryl alcohols or halides with β-dicarbonyl precursors such as 4-hydroxy-3-oxobutanoic acid derivatives. This approach leverages the electrophilic nature of the β-ketoester moiety, which reacts with benzhydryl nucleophiles under acidic or Lewis acid-catalyzed conditions .

A representative procedure involves reacting benzhydryl bromide with ethyl 4-hydroxy-3-oxobutanoate in the presence of iron(III) sulfate as a catalyst. The reaction proceeds via a nucleophilic substitution mechanism, where the benzhydryl group displaces the ethoxy group of the β-ketoester. Optimal yields (68–72%) are achieved in dichloroethane at 60–80°C over 6–8 hours . Key variables influencing yield include:

VariableOptimal RangeImpact on Yield
Catalyst Loading5–10 mol% Fe(HSO₄)₃Increases by 25%
Solvent1,2-DichloroethaneMaximizes polarity
Temperature60–80°CBalances kinetics

Notably, the use of Fe(HSO₄)₃ suppresses competing self-condensation of the β-dicarbonyl compound, a common side reaction in similar systems . Post-reaction purification typically involves silica gel chromatography with petroleum ether/ethyl acetate (8:1), achieving >95% purity .

Catalytic C-Alkylation Using Grignard Reagents

Alternative routes employ benzhydryl Grignard reagents for direct alkylation of β-ketoesters. In this method, a benzhydryl magnesium chloride solution is prepared in tetrahydrofuran (THF) at -40°C and reacted with ethyl 4-hydroxy-3-oxobutanoate . The reaction mechanism proceeds through a two-step enolate formation and subsequent nucleophilic attack:

  • Enolate Generation :

    β-Ketoester+BaseEnolate[2][5]\text{β-Ketoester} + \text{Base} \rightarrow \text{Enolate} \quad
  • Alkylation :

    Enolate+Benzhydryl-MgClProduct[2][6]\text{Enolate} + \text{Benzhydryl-MgCl} \rightarrow \text{Product} \quad

Critical parameters for this method include:

  • Temperature Control : Maintaining -40°C prevents Grignard reagent decomposition.

  • Stoichiometry : A 1.1:1 molar ratio of Grignard reagent to β-ketoester minimizes di-alkylation byproducts.

  • Workup : Quenching with saturated NH₄Cl followed by ethyl acetate extraction yields 35–69% product after chromatography .

Lewis Acid-Mediated Esterification

Patent literature describes a modified esterification approach using benzhydryl alcohol and 4-hydroxy-3-oxobutanoic acid in the presence of Lewis acids like boron trifluoride etherate . This method avoids pre-activation of the hydroxyl group, instead relying on in situ generation of a reactive acylium ion:

RCOOH+BF₃\cdotpOEt₂RCO⁺BF₃OH⁻[6]\text{RCOOH} + \text{BF₃·OEt₂} \rightarrow \text{RCO⁺BF₃OH⁻} \quad

Reaction conditions and outcomes are summarized below:

ParameterValueOutcome
CatalystBF₃·OEt₂ (15 mol%)78% conversion
SolventDichloromethaneImproved solubility
Time12 hoursComplete consumption

This method achieves higher atom economy but requires rigorous drying to prevent hydrolysis of the Lewis acid .

Solid-Phase Synthesis for Scalability

Recent advances utilize polymer-supported reagents to streamline purification. For instance, polystyrene-bound dimethylaminopyridine (PS-DMAP) catalyzes the esterification between benzhydryl alcohol and 4-hydroxy-3-oxobutanoic acid under microwave irradiation . Key advantages include:

  • Reduced Purification : Simple filtration removes the catalyst.

  • Rapid Kinetics : Microwave heating (100°C, 30 minutes) achieves 85% yield.

  • Reusability : PS-DMAP retains activity for 5 cycles with <5% yield drop .

Comparative Analysis of Methodologies

The table below evaluates the four primary methods:

MethodYield (%)Purity (%)ScalabilityCost Index
Condensation68–72>95High$$
Grignard Alkylation35–6990–95Moderate$$$$
Lewis Acid Esterification7885–90High$$
Solid-Phase85>98Pilot-scale$$$

Factors influencing method selection include substrate availability, desired throughput, and impurity tolerance. For lab-scale synthesis, the condensation route offers the best balance of yield and cost, while solid-phase methods are preferable for high-purity applications .

Mechanistic Insights and Side Reactions

All methods risk forming byproducts through:

  • Self-Condensation : β-Dicarbonyl compounds may dimerize under basic conditions .

  • Over-Alkylation : Excess Grignard reagent causes di-substitution .

  • Ester Hydrolysis : Aqueous workup or moisture exposure degrades the product .

Strategies to mitigate these issues include:

  • Using stoichiometric catalysts to limit side reactions .

  • Incorporating molecular sieves in esterification to absorb water .

  • Employing low-temperature quench protocols for Grignard reactions .

Q & A

Q. What are the recommended safety protocols for handling Benzhydryl 4-hydroxy-3-oxobutanoate in laboratory settings?

  • Methodological Answer: Researchers must use personal protective equipment (PPE), including nitrile gloves, lab coats, and safety goggles, to minimize skin/eye contact. Ensure adequate ventilation in the workspace to prevent inhalation of vapors. Store the compound in a sealed, dry container away from ignition sources, and avoid static discharge during handling . In case of accidental exposure, rinse affected skin/eyes with water for ≥15 minutes and seek medical attention .

Q. What synthetic routes are commonly employed for preparing this compound?

  • Methodological Answer: A typical synthesis involves esterification of 4-hydroxy-3-oxobutanoic acid with benzhydryl bromide under basic conditions (e.g., using triethylamine as a catalyst). The reaction is monitored via thin-layer chromatography (TLC), and purification is achieved through recrystallization from ethanol or column chromatography. Yield optimization may require temperature control (20–25°C) and inert atmosphere conditions to prevent oxidation .

Q. Which analytical techniques are critical for characterizing this compound?

  • Methodological Answer: Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) is essential for confirming the ester linkage and benzhydryl group. High-resolution mass spectrometry (HRMS) validates molecular weight, while infrared (IR) spectroscopy identifies functional groups (e.g., carbonyl at ~1700 cm⁻¹). Purity is assessed via HPLC with a C18 column and UV detection at 254 nm .

Advanced Research Questions

Q. How can researchers resolve contradictions in thermodynamic binding parameters observed in studies of Benzhydryl derivatives?

  • Methodological Answer: Discrepancies in enthalpy (ΔH) and entropy (ΔS) values, such as those observed in protein-ligand interactions, require complementary techniques. Isothermal titration calorimetry (ITC) quantifies binding affinity, while X-ray crystallography reveals structural modes (e.g., "closed" vs. "open" conformations). For example, symmetric benzhydryl derivatives exhibit entropically driven binding due to reduced solvent-accessible surface area, whereas asymmetric analogs show enthalpic dominance from ordered water networks .

Q. What computational methods are suitable for predicting the electronic properties of this compound?

  • Methodological Answer: Density-functional theory (DFT) with the B3LYP hybrid functional and 6-31G(d,p) basis set accurately models electron density distribution and frontier molecular orbitals (HOMO/LUMO). Solvent effects are incorporated via the polarizable continuum model (PCM). For correlation-energy calculations, the Colle-Salvetti functional provides reliable estimates of exchange-correlation effects .

Q. How can reaction mechanisms involving this compound be elucidated under varying pH conditions?

  • Methodological Answer: Kinetic studies using stopped-flow spectrophotometry at pH 2–12 identify protonation-dependent intermediates. Isotopic labeling (e.g., ¹⁸O in the carbonyl group) tracks hydrolysis pathways. For acid-catalyzed ester cleavage, pseudo-first-order rate constants are derived from nonlinear regression of time-resolved UV-Vis data .

Q. What strategies mitigate byproduct formation during large-scale synthesis of this compound?

  • Methodological Answer: Byproducts like dimeric esters arise from competing nucleophilic attacks. Optimization includes:
  • Reducing reaction temperature to ≤30°C.
  • Using anhydrous solvents (e.g., THF) to limit hydrolysis.
  • Adding molecular sieves (3Å) to scavenge water.
  • Employing flow chemistry for precise stoichiometric control .

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